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Boron trifluoride dimethanol

Cat. No.: B13906635
M. Wt: 131.89 g/mol
InChI Key: MPRMFRXCVMCOMX-UHFFFAOYSA-N
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Description

Contextual Significance of Lewis Acid-Base Adducts in Chemical Theory and Practice

The Lewis theory of acids and bases, proposed by Gilbert N. Lewis in 1923, provides a broad framework for understanding chemical reactivity that extends beyond proton transfer reactions. solubilityofthings.compressbooks.pub According to this theory, a Lewis acid is a chemical species that can accept a pair of electrons, while a Lewis base is a species that can donate an electron pair. pressbooks.pubunizin.orgwikipedia.org The reaction between a Lewis acid and a Lewis base results in the formation of a Lewis acid-base adduct, which contains a coordinate covalent bond where both electrons in the bond are furnished by the base. unizin.orgwikipedia.orgbyjus.com

This definition is highly inclusive, classifying a wide range of substances, including those without protons, as acids or bases. solubilityofthings.com Electron-deficient molecules, such as boron trifluoride (BF₃), are classic examples of Lewis acids. solubilityofthings.comunizin.org The boron atom in BF₃ has only six valence electrons, leaving it with an empty orbital capable of accepting an electron pair from a donor. unizin.org Lewis bases are typically species with lone pairs of electrons, such as ammonia (B1221849) (NH₃) or water (H₂O). solubilityofthings.comwikipedia.org

The formation of these adducts is a fundamental concept in chemistry, explaining the structure of complex ions, the function of many catalysts, and the mechanisms of numerous organic reactions. solubilityofthings.comunizin.org The stability and reactivity of these adducts are central to their utility in both theoretical and applied chemistry.

Unique Aspects of Boron Trifluoride Dimethanol as a Focus of Fundamental and Applied Research

This compound (BF₃·2CH₃OH) is a Lewis acid-base adduct formed from boron trifluoride and methanol (B129727). guidechem.com While methanol acts as the Lewis base, donating an electron pair from its oxygen atom, the resulting complex exhibits unique structural characteristics that have been a subject of detailed investigation.

Research has revealed that the 1:2 complex is not a simple molecular adduct but exists ionically in the liquid phase as methoxonium methoxytrifluoroborate, [CH₃OH₂]⁺[BF₃OCH₃]⁻. researchgate.netresearchgate.net This ionic structure is a key feature, distinguishing it from many other Lewis acid-base complexes. In addition to the 1:2 complex, a 1:1 adduct, boron trifluoride-monomethanol, has also been identified and is described as methoxytrifluoroboric acid, H⁺[BF₃OCH₃]⁻. researchgate.netresearchgate.net

The compound is a clear, colorless to light yellow, strongly acidic liquid that is sensitive to moisture and hydrolyzes in water. fishersci.cachemicalbook.comgoogle.com Its distinct reactivity and properties make it a valuable reagent in specialized chemical transformations. A particularly notable application is its use as a non-depurinating detritylating agent in DNA synthesis, highlighting its utility in complex biochemical procedures. nih.gov

Table 1: Physical and Chemical Properties of this compound

Property Value
Molecular Formula C₂H₈BF₃O₂ fishersci.cachemicalbook.comchemical-suppliers.eu
Molecular Weight 131.89 g/mol fishersci.cachemicalbook.comchemical-suppliers.eu
Appearance Clear, colorless to slightly yellow liquid fishersci.cachemicalbook.comchemical-suppliers.eu
Density 1.203 - 1.222 g/cm³ chemicalbook.comchemical-suppliers.eucoleparmer.com
Melting Point -20 °C fishersci.cachemicalbook.comchemical-suppliers.eu
Boiling Point 58-60 °C @ 4 mmHg fishersci.cachemicalbook.comchemical-suppliers.eu
Flash Point 68 °C fishersci.cachemical-suppliers.eu
Solubility Hydrolyzes in water fishersci.cachemicalbook.comechemi.com

| CAS Number | 2802-68-8 chemicalbook.comchemical-suppliers.eu |

Overview of Key Research Domains Explored in Relation to the Compound

Research into this compound spans several key domains of chemistry, driven by its catalytic activity and specific reactivity.

Catalysis: The compound is widely employed as a potent Lewis acid catalyst in organic synthesis. guidechem.com It is particularly effective for the esterification of carboxylic acids and the transesterification of vegetable oils to produce biodiesel. chemicalbook.com Its strong acidity facilitates these transformations efficiently. guidechem.comgoogle.com

Organic Synthesis Reagent: Beyond catalysis, it serves as a specialized reagent for particular functional group transformations. Research has demonstrated its utility in the selective cleavage of trityl ethers and for the deprotection of acetylated amines, such as in cyanine (B1664457) dyes, to yield the free amino groups. chemicalbook.commerckmillipore.comthermofisher.comthermofisher.com

Reaction Kinetics and Mechanisms: The mechanisms of reactions involving this compound are a subject of academic study. For instance, the kinetics of its reaction with sodium methoxide (B1231860) to generate enriched ¹⁰B methylborate (B8532934) have been investigated to understand the reaction order and activation energy. researchgate.net

Structural and Spectroscopic Analysis: The fundamental structure of the adduct in different states has been a focus of research. Spectroscopic methods, particularly Raman and nuclear magnetic resonance (NMR) spectroscopy, have been crucial in identifying the ionic species present in the liquid phase and confirming the structures of the 1:1 and 1:2 complexes. researchgate.net

Biochemical Synthesis: A significant applied research area is its use in the synthesis of oligonucleotides. It has been developed as a mild and effective detritylating agent, a critical step in solid-phase DNA synthesis, where it removes the protective trityl group without causing undesirable side reactions like depurination. nih.gov

Table 2: Compound Names Mentioned in this Article

Compound Name
Boron trifluoride
This compound
Boron trifluoride-monomethanol
Methanol
Methoxytrifluoroboric acid
Methoxonium methoxytrifluoroborate
Sodium methoxide
Methylborate
Ammonia

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2H8BF3O2 B13906635 Boron trifluoride dimethanol

Properties

Molecular Formula

C2H8BF3O2

Molecular Weight

131.89 g/mol

IUPAC Name

methanol;trifluoroborane

InChI

InChI=1S/2CH4O.BF3/c2*1-2;2-1(3)4/h2*2H,1H3;

InChI Key

MPRMFRXCVMCOMX-UHFFFAOYSA-N

Canonical SMILES

B(F)(F)F.CO.CO

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations

Controlled Synthesis of Boron Trifluoride Dimethanol Adducts

The creation of this compound, a Lewis acid-base complex, is a subject of significant interest in synthetic chemistry due to its utility as a reagent and catalyst. sigmaaldrich.com The synthesis involves the reaction of gaseous boron trifluoride with methanol (B129727). google.com

The reaction between boron trifluoride (BF3) and methanol (CH3OH) can lead to the formation of different adducts, primarily the 1:1 complex (BF3·CH3OH) and the 1:2 complex (BF3·2CH3OH). researchgate.net The stoichiometry of the reactants is a critical factor in determining the final product. Specific electrical conductivity-composition isotherms have indicated the existence of both the 1:1 and 1:2 complexes. researchgate.net These have been isolated as colorless crystalline solids. researchgate.net

Nuclear magnetic resonance (NMR) spectroscopy studies have been instrumental in identifying the species present at different reactant ratios. acs.org When the methanol to boron trifluoride ratio exceeds 2:1, the formation of the methoxytrifluoroborate anion (CH3OBF3-) and the methyloxonium cation (CH3OH2+) is observed. acs.org This indicates that in the presence of excess methanol, the 1:1 adduct can act as a Brønsted acid.

A method for producing the this compound complex involves reacting sodium fluoborate, methyl borate (B1201080), and an acid like hydrochloric acid in the presence of methanol. google.com In this process, using an excess of hydrochloric acid and methanol is preferred. google.com

The choice of solvent plays a crucial role in the synthesis and subsequent reactions of boron trifluoride adducts. While the direct synthesis of this compound often uses an excess of methanol which also acts as the solvent, the reactivity of the resulting adduct is influenced by the solvent environment. For instance, in cationic polymerization reactions catalyzed by boron trifluoride etherate, the rate of polymerization varies significantly with the solvent used, such as benzene, carbon tetrachloride, or nitrobenzene. jst.go.jp

In the context of derivatization reactions where boron trifluoride methanol is used, the solvent can affect the efficiency of the reaction. For example, the derivatization of carboxylic acids for gas chromatography (GC) analysis can be performed using BF3/methanol. researchgate.net The reaction conditions, including the solvent, are optimized to ensure high yields and purity of the resulting methyl esters. researchgate.net

The synthesis of boron trifluoride complexes can be carried out in a static mixer, which allows for controlled contact between the gaseous boron trifluoride and the complexing agent, such as methanol. google.com This method can produce complexes with a wide range of molar ratios. google.com

Isotopic labeling is a powerful technique for studying reaction mechanisms. For boron trifluoride adducts, isotopic substitution can provide insights into the structure and dynamics of these complexes. For example, the use of boron-10 (B1234237) (¹⁰B) or fluorine-19 (¹⁹F) NMR can help elucidate the exchange processes occurring in solution. mcmaster.ca The synthesis of ¹⁰B-enriched methylborate (B8532934) has been achieved through the reaction of boron-10 trifluoride-ether complex with sodium methylate. researchgate.net

The synthesis of isotopically labeled boron trifluoride diethyl etherate, such as Boron trifluoride diethyl-d₁₀ etherate, is commercially available and used in various research applications, including reaction mechanism investigations. sigmaaldrich.com While specific methods for the direct isotopic labeling of this compound are not extensively detailed, the principles applied to other BF3 adducts can be extrapolated. This would involve using isotopically labeled methanol (e.g., CH₃¹⁸OH or ¹³CH₃OH) or boron trifluoride (e.g., ¹⁰BF₃) in the synthesis.

Solvent Effects on Adduct Purity and Yield Optimization

Derivatization and Ligand Exchange Strategies

This compound is not only a synthetic target but also a versatile starting material for the preparation of other boron compounds through derivatization and ligand exchange reactions.

The this compound complex can be converted to other useful compounds. For instance, it can be reacted with alkaline earth oxides or salts to produce complexes that, upon pyrolysis, yield gaseous BF3. google.com It can also be converted to boron trifluoride dihydrate. google.com

Furthermore, the reaction of boron trifluoride methanol complex with sodium methoxide (B1231860) in a methanol solution has been studied to produce methyl borate. researchgate.net This reaction's progress can be monitored using conductivity measurements. researchgate.net

The complex BF3·CH3OH can also react with other Lewis bases. For example, the reaction of the acetone (B3395972)·BF3 complex in excess acetone leads to condensation and dehydration products, with the BF3 complexing with the newly formed water. cdnsciencepub.com

Boron trifluoride adducts undergo rapid ligand exchange reactions. This is exemplified by the halogen exchange between different boron trihalides. wikipedia.org Similarly, ligand exchange occurs between different Lewis base adducts of boron trifluoride. The relative stability of the adducts plays a significant role in these exchange equilibria. cdnsciencepub.com

The conversion of the dimethanol complex to a polyglycol ether complex is not direct. google.com Instead, an intermediate lower dialkyl ether complex, such as boron trifluoride diethyl etherate, is formed first. google.com This etherate then reacts with the polyglycol ether to displace the simpler ether. google.com

The study of mixed-halogen systems, such as tetramethylthiourea-BF3-BCl3, reveals the formation of ionic species and mixed boron trihalide adducts, demonstrating the dynamic nature of these systems. cdnsciencepub.com The mechanism of these exchange reactions is often proposed to proceed through bridged transition states involving five-coordinate boron. researchgate.net

Preparation of Related Methanol-Containing Boron Trifluoride Complexes

Reaction Dynamics and Intermediates in Synthesis

The synthesis of this compound is not a direct, single-step reaction but rather a complex process involving equilibria between multiple species. The interaction between boron trifluoride (BF3), a potent Lewis acid, and methanol (CH3OH), a Lewis base, has been elucidated primarily through spectroscopic methods, particularly nuclear magnetic resonance (NMR). cdnsciencepub.commcmaster.ca

Studies using proton and fluorine-19 NMR on solutions of boron trifluoride and methanol in solvents like sulfur dioxide have been instrumental in identifying the species present and the dynamic exchanges occurring between them. cdnsciencepub.comcdnsciencepub.comresearchgate.net In solutions where methanol is in excess, the system is characterized by an equilibrium involving free methanol, a 1:1 adduct (BF3·CH3OH), and the 1:2 adduct (BF3·2CH3OH), which is the dimethanol complex. cdnsciencepub.comcdnsciencepub.com

The primary intermediate in the formation of the dimethanol complex is the 1:1 adduct, boron trifluoride-monomethanol. cdnsciencepub.comcdnsciencepub.com Further investigation has revealed the ionic nature of these complexes. The 1:1 complex is more accurately described as methoxytrifluoroboric acid (H+[BF3OCH3]−), while the boron trifluoride-dimethanol complex exists as an ionic pair, specifically methoxonium methoxytrifluoroborate ([CH3OH2]+[BF3OCH3]−). researchgate.netresearchgate.net Raman spectroscopy has also been employed to directly identify these ionic species in the liquid phase. researchgate.net In this structure, the second methanol molecule is attached to the first via a strong hydrogen bond. researchgate.net

The reaction dynamics are dominated by rapid exchange processes. NMR studies have tracked the exchange of both protons and BF3 molecules between the different species in solution. mcmaster.cacdnsciencepub.com The rate of BF3 exchange has been observed to increase as the ratio of [BF3] to [CH3OH] approaches unity. cdnsciencepub.com This trend is contrary to that observed in BF3-ether complexes and is attributed to the specific equilibria present in the methanol system. cdnsciencepub.com

While detailed kinetic studies on the direct formation of the dimethanol complex are scarce, the kinetics of the subsequent reaction of the boron trifluoride methanol complex with sodium methoxide have been investigated. This reaction was found to be first-order. researchgate.net

Table 1: Kinetic Data for the Reaction of Boron Trifluoride Methanol Complex with Sodium Methoxide researchgate.net

Parameter Value Temperature
Reaction Order First 338 K (65 °C)
Rate Constant (k) 0.022 min⁻¹ 338 K (65 °C)

This data pertains to the reaction with sodium methoxide, not the initial synthesis of the complex.

The thermodynamics of the complexation have also been measured, providing insight into the energetics of the adduct formation. The heat of reaction (enthalpy) was determined using a Bunsen ice calorimeter. researchgate.netresearchgate.net

Table 2: Enthalpy of Complexation for the BF3–Methanol System researchgate.netresearchgate.net

Molar Ratio (BF3:Methanol) Complex Formed Heat of Complexation (kJ/mol)
1:1 BF3·CH3OH 58.1

These thermodynamic values quantify the exothermic nature of the Lewis acid-base interaction between boron trifluoride and methanol.

Fundamental Coordination Chemistry and Lewis Acidity Characterization

Electronic Structure and Bonding Analysis

The formation of the Boron trifluoride dimethanol adduct significantly alters the electronic environment and geometry of the parent BF₃ molecule.

In its free state, the Boron trifluoride molecule possesses a trigonal planar geometry. wikipedia.orgtopblogtenz.com The central boron atom is sp² hybridized, utilizing its three valence electrons to form three sigma (σ) bonds with the fluorine atoms. quora.combyjus.com This hybridization leaves a vacant 2p orbital perpendicular to the molecular plane, which is key to its pronounced Lewis acidic character, as it can act as an electron-pair acceptor. quora.combyjus.comlewistructure.com

Upon complexation with methanol (B129727), a Lewis base, the oxygen atom donates a lone pair of electrons to the empty p-orbital of the boron atom, forming a coordinate covalent bond. This interaction forces a re-hybridization of the boron center from sp² to approximately sp³. The geometry around the boron atom changes from trigonal planar to tetrahedral. In the 1:2 adduct, this compound, a complete vibrational analysis suggests that the two methanol molecules are not equivalent. The first methanol molecule is directly coordinated to the boron atom. The second methanol molecule is then attached to the first via a strong hydrogen bond. researchgate.net

The formation of the adduct leads to a significant redistribution of electron density. In the this compound complex, this polarization is so profound that the adduct is best described as an ionic salt: methoxonium methoxytrifluoroborate, [CH₃OH₂]⁺[BF₃OCH₃]⁻. researchgate.netresearchgate.net

This structure arises from the initial coordination of one methanol molecule to the BF₃, followed by a proton transfer from the coordinated methanol's hydroxyl group to the second, hydrogen-bonded methanol molecule. This creates a methoxonium cation ([CH₃OH₂]⁺) and a methoxytrifluoroborate anion ([BF₃OCH₃]⁻). Nuclear Magnetic Resonance (NMR) spectroscopy studies support this ionic formulation, identifying the presence of the protonated methanol species. researchgate.netcdnsciencepub.com This charge separation represents an extreme case of polarization within a Lewis acid-base adduct.

The Lewis acidity of boron trihalides is a subject of extensive theoretical and experimental study. wikipedia.orgchemeurope.com Contrary to what might be expected from simple electronegativity arguments, the Lewis acidity follows the trend BF₃ < BCl₃ < BBr₃. wikipedia.orgchemeurope.com This is commonly attributed to the degree of π-bonding between the filled p-orbitals on the halogens and the empty p-orbital on the boron atom in the planar monomer. This back-bonding is strongest for fluorine, which stabilizes the electron-deficient boron center and reduces its availability to accept an external electron pair. wikipedia.orgchemeurope.com The formation of an adduct requires the molecule to pyramidalize, which results in the loss of this stabilizing π-interaction. wikipedia.org

Theoretical calculations and the development of Lewis basicity scales, such as those based on the enthalpy of adduct formation with reference acids like BF₃, provide quantitative measures of these interactions. mdpi.com Computational methods like Atoms in Molecules (AIM) and Natural Bond Orbital (NBO) analysis are employed to examine the bonding characteristics, locate bond critical points, and measure electron density, which serves as a good indicator of the strength of the Lewis acid-base linkage. preprints.org

Charge Distribution and Polarization Effects within the Adduct

Thermochemical Aspects of Adduct Formation and Dissociation

The stability of the this compound adduct is governed by the thermodynamics of its formation and dissociation.

The formation of Lewis acid-base adducts is generally an exothermic process, and the reaction between boron trifluoride and methanol is no exception. wikipedia.org Calorimetric measurements have been used to determine the heat of reaction for the BF₃–methanol system. For the formation of the this compound complex (a 1:2 molar ratio), the complexation heat has been determined to be 49.2 kJ/mol. researchgate.net

Table 1: Thermochemical Data for this compound Formation

Property Value
Molar Ratio (BF₃:CH₃OH) 1:2
Complexation Heat (Enthalpy) 49.2 kJ/mol

Data sourced from Bunsen ice calorimeter measurements. researchgate.net

The dissociation of the this compound complex is the reverse of its formation. This process would involve the cleavage of the coordinate B-O bond and the intermolecular hydrogen bond, ultimately regenerating the free boron trifluoride and methanol molecules. For any chemical reaction to proceed, an energetic hurdle known as the activation barrier (or activation energy) must be overcome. libretexts.org

The dissociation pathway describes the sequence of structural changes the molecule undergoes as it moves from the stable adduct to the dissociated products. nih.gov This pathway proceeds through a high-energy transition state. The energy required to reach this transition state from the stable adduct is the activation barrier. libretexts.orgpsu.edu While the homolytic bond dissociation enthalpy for the B-F bond in BF₃ is known to be very high (approximately 712.5 kJ mol⁻¹ at 0 K), specific experimental or theoretical values for the activation barriers associated with the dissociation of the entire BF₃·2CH₃OH adduct are not prominently detailed in the surveyed literature. une.edu.au However, the dissociation is an endothermic process that requires an energy input sufficient to overcome the stability afforded by the coordinate and hydrogen bonds, which is related to the 49.2 kJ/mol enthalpy of formation. researchgate.netupertis.ac.id

Enthalpy and Entropy of Complexation

Structural Elucidation of the Coordination Sphere

The precise arrangement of atoms and molecules in this compound dictates its chemical behavior. While a definitive single-crystal X-ray diffraction study remains elusive in the reviewed literature, spectroscopic and conductivity data have provided significant insights into its structure.

Early studies involving electrical conductivity, viscosity, and density measurements of the boron trifluoride-methanol system indicated the formation of 1:1 and 1:2 complexes. researchgate.net These were isolated as colorless crystalline solids. researchgate.net Further investigation into the nature of the 1:2 complex, this compound, has led to the proposal of an ionic structure: methoxonium methoxytrifluoroborate, [CH₃OH₂]⁺[BF₃(OCH₃)]⁻. researchgate.net

In this proposed structure, the boron atom is no longer coordinated to two methanol molecules directly. Instead, a reaction occurs where one methanol molecule protonates the other, forming a methoxonium cation ([CH₃OH₂]⁺). The resulting methoxide (B1231860) anion ([CH₃O]⁻) then coordinates to the boron trifluoride, forming the methoxytrifluoroborate anion ([BF₃(OCH₃)]⁻).

Within the [BF₃(OCH₃)]⁻ anion, the boron atom is tetrahedrally coordinated. Three of the coordination sites are occupied by fluorine atoms, and the fourth is occupied by the oxygen atom of the methoxide group. This geometry is a significant departure from the trigonal planar structure of free BF₃. wikipedia.org The B-F bonds in the adduct are expected to be longer than in free BF₃ due to the change in hybridization from sp² to sp³ and the increased electron density at the boron center.

In the condensed phase, the ionic nature of [CH₃OH₂]⁺[BF₃(OCH₃)]⁻ would lead to significant electrostatic interactions between the cationic and anionic components. Hydrogen bonding is also expected to play a crucial role in the supramolecular assembly. The methoxonium cation, [CH₃OH₂]⁺, is a strong hydrogen bond donor, while the fluorine atoms and the oxygen atom of the methoxytrifluoroborate anion, [BF₃(OCH₃)]⁻, are potential hydrogen bond acceptors.

These interactions would lead to the formation of an extended network structure in the solid state, contributing to its crystalline nature. The precise topology of this network, however, awaits confirmation by single-crystal X-ray diffraction analysis.

Geometric Arrangements of Ligands Around the Boron Center

Comparative Studies of Lewis Acidity in Solution and Gas Phase

The Lewis acidity of boron trifluoride is a cornerstone of its chemistry. The coordination of methanol molecules significantly modulates this acidity, a phenomenon that can be quantified and compared using various physico-chemical methods.

A direct and quantitative measure of Lewis acidity is the enthalpy of adduct formation. The heat of reaction for the formation of BF₃-methanol complexes has been determined using a Bunsen ice calorimeter. researchgate.net These values provide a direct measure of the strength of the Lewis acid-base interaction.

Enthalpy of Formation for Boron Trifluoride-Methanol Adducts
Molar Ratio (BF₃:CH₃OH)Enthalpy of Formation (kJ/mol)Reference
1:1-58.1 researchgate.net
1:2-49.2 researchgate.net

Theoretical studies using ab initio and density functional theory (DFT) methods have also been employed to investigate the stability of BF₃ adducts with various oxygen-containing Lewis bases, including methanol. acs.org These studies help in comparing the relative Lewis acidity by calculating the binding energies of the complexes.

The coordination of methanol to boron trifluoride significantly alters the Lewis acidic character of the boron center. In the proposed ionic structure, [CH₃OH₂]⁺[BF₃(OCH₃)]⁻, the primary Lewis acidic species is the methoxonium ion, which is a Brønsted acid. The boron atom in the [BF₃(OCH₃)]⁻ anion is part of a tetrahedral, four-coordinate species and is therefore significantly less Lewis acidic than the parent BF₃ molecule.

The comparison with other Lewis bases is also instructive. For instance, the Lewis acidity of boron trihalides follows the order BF₃ < BCl₃ < BBr₃, which is counterintuitive based on the electronegativity of the halogens. wikipedia.orgnih.gov This trend is often explained by the degree of π-back-bonding from the halogen p-orbitals to the empty p-orbital of boron, which is strongest for fluorine and reduces the electron deficiency of the boron center in BF₃. wikipedia.org Upon complexation with a Lewis base like methanol, this back-bonding is reduced as the boron center rehybridizes to sp³.

Reaction Mechanisms and Catalytic Applications in Organic Synthesis

Mechanistic Principles of Boron Trifluoride Dimethanol Catalysis

The catalytic activity of this compound stems from its ability to activate various functional groups, thereby facilitating bond formation and cleavage. Its unique structure as an ionic salt allows it to participate in reactions through distinct Lewis and Brønsted acid pathways.

This compound activates substrates by enhancing their electrophilicity.

Carbonyl Substrates: The Lewis acidic boron center can coordinate to the lone pair of electrons on the carbonyl oxygen of aldehydes, ketones, and esters. heyigasglobal.comnih.gov This coordination withdraws electron density from the carbonyl group, making the carbonyl carbon significantly more electrophilic and susceptible to attack by weak nucleophiles. Alternatively, the Brønsted acidic proton from the [CH₃OH₂]⁺ cation can protonate the carbonyl oxygen, achieving a similar activation. This activation is a key step in reactions like esterification and acylation. heyigasglobal.comsigmaaldrich.com

Olefinic Substrates: Activation of olefins can occur via two primary mechanisms. The Lewis acid can coordinate to the π-bond of the alkene, polarizing it and making it susceptible to nucleophilic attack. In the presence of a proton source, such as the methoxonium cation, direct protonation of the double bond can occur, leading to the formation of a carbocationic intermediate. This mode of activation is fundamental to polymerization and addition reactions. heyigasglobal.comnih.gov

Aromatic Substrates: In electrophilic aromatic substitution reactions, the role of the catalyst is to generate a potent electrophile. For instance, in Friedel-Crafts reactions, this compound activates the acyl or alkyl halide, facilitating the formation of an acylium or carbocationic species, which then attacks the electron-rich aromatic ring. heyigasglobal.combeilstein-journals.org

A central feature of this compound catalysis is its ability to generate and stabilize highly reactive intermediates, particularly carbocations. ucsb.edu

Carbocations can be formed through several pathways:

Protonation of an alkene by the [CH₃OH₂]⁺ cation.

Lewis acid-assisted removal of a leaving group, such as a halide from an alkyl halide or a hydroxyl group from an alcohol. ucsb.edu

Ring-opening of a protonated or Lewis acid-coordinated epoxide. cancer.gov

Once formed, the carbocationic intermediate is stabilized by the presence of the non-nucleophilic counter-ion, [BF₃OCH₃]⁻. This ion-pairing interaction prevents immediate quenching of the carbocation, allowing it to undergo subsequent reactions such as rearrangement or attack by a nucleophile. heyigasglobal.comnih.gov The stabilization of these transient species is crucial for the success of many complex organic transformations. nih.gov

The structure of the catalyst-substrate complex plays a critical role in directing the stereochemical and regiochemical outcomes of a reaction.

Stereochemical Control: In reactions involving chiral substrates, the bulky nature of the catalyst complex can influence the facial selectivity of nucleophilic attack. For example, in the addition of nucleophiles to carbonyls, the coordination of this compound can block one face of the carbonyl group, leading to preferential attack from the less hindered side. kfupm.edu.sa In ring-opening reactions of epoxides, the mechanism often proceeds via an Sₙ2-like pathway, resulting in an inversion of stereochemistry at the center of attack. researchgate.net

Regioselectivity: The catalyst can dictate the site of reaction in molecules with multiple reactive centers. In the ring-opening of unsymmetrical epoxides, the reaction can be directed to a specific carbon atom. The choice between an Sₙ1-like (attack at the more substituted carbon via a more stable carbocation) and Sₙ2-like (attack at the less sterically hindered carbon) pathway is influenced by the substrate, solvent, and the specific nature of the BF₃ complex. researchgate.netrsc.org For example, BF₃-catalyzed ring-opening of α,β-epoxy ketones in methanol (B129727) results in the selective formation of α-hydroxyl-β-methoxyketones through cleavage at the β-carbon. researchgate.net Similarly, in Friedel-Crafts acylation of substituted phenols, the bulky boron trifluoride-phenolic hydroxyl complex can sterically hinder ortho-acylation, leading to high regioselectivity for the para-product. researchgate.net

Generation and Stabilization of Reactive Intermediates (e.g., Carbocations)

Scope of Catalyzed Transformations

This compound and related BF₃ complexes are workhorse catalysts for a broad range of synthetic transformations.

Boron trifluoride complexes are widely used as catalysts in Friedel-Crafts alkylation and acylation reactions, serving as alternatives to other Lewis acids like AlCl₃, particularly when milder conditions are required. heyigasglobal.combeilstein-journals.org The catalyst activates the electrophile, facilitating the substitution onto aromatic and heteroaromatic rings.

Table 1: Examples of Friedel-Crafts Reactions Catalyzed by BF₃ Complexes

Reaction Type Substrate 1 (Nucleophile) Substrate 2 (Electrophile) Product Type Ref.
Friedel-Crafts Acylation Benzene Acyl Chloride Aryl Ketone heyigasglobal.com
Friedel-Crafts Alkylation Toluene Alkyl Halide Alkyl-substituted Toluene heyigasglobal.com
Intramolecular Cyclization N-phenylanthranilic acid - Acridone researchgate.net
Propargylic Alkylation Arenes (Toluene, Xylene) Propargyl trichloroacetimidate 1,3-Diarylpropyne beilstein-journals.org

This table summarizes reactions catalyzed by BF₃ complexes, including BF₃·OEt₂ and BF₃SMe₂, which exhibit similar reactivity patterns to BF₃·2CH₃OH.

The strain in three- and four-membered rings makes them susceptible to ring-opening reactions, a process efficiently catalyzed by this compound.

Epoxides: The ring-opening of epoxides is one of the most common applications of BF₃ catalysts. medcraveonline.com Activation of the epoxide oxygen by the catalyst facilitates nucleophilic attack, which can be either intermolecular (by an external nucleophile) or intramolecular. This methodology is used to synthesize a variety of important structures, including diols, amino alcohols, and fluorohydrins. cancer.govresearchgate.net Theoretical studies suggest that the mechanism can involve either an Sₙ1-like pathway or a concerted process where epoxide bond breaking is coupled with nucleophile transfer. cancer.gov The regioselectivity of the opening is a key feature, often controlled by both steric and electronic factors. rsc.org

Aziridines: Similar to epoxides, activated aziridines (e.g., N-tosyl aziridines) undergo ring-opening reactions in the presence of Lewis acids. researchgate.netorganic-chemistry.org This provides a powerful route to synthesize 1,2-difunctionalized amines, which are valuable building blocks in medicinal chemistry. researchgate.net The reaction proceeds via activation of the ring nitrogen, followed by nucleophilic attack at one of the ring carbons. researchgate.net

Cyclic Ethers: While less reactive than epoxides, larger cyclic ethers like tetrahydrofuran (B95107) (THF) and oxetane (B1205548) can also be opened using BF₃ complexes, typically in the presence of an acylating or alkylating agent. psu.edumdpi.com This reaction provides a method for synthesizing ω-functionalized linear chains. For instance, the reaction of THF with α-halogenoalkyllithium reagents in the presence of boron trifluoride etherate leads to ring-opened products. psu.edu

Table 2: Ring-Opening Reactions Catalyzed by BF₃ Complexes

Substrate Nucleophile/Reagent Product Type Ref.
Epoxides Methanol α-hydroxyl-β-methoxyketones researchgate.net
Epoxides Fluoride (B91410) (from BF₃) syn-Fluorohydrins cancer.govresearchgate.net
Aziridines (nonactivated) Amine Nucleophiles trans-1,2-Diamines researchgate.net
Cyclic Ethers (THF) Acyl Chlorides Chloroesters mdpi.com

This table illustrates the versatility of BF₃ complexes in catalyzing the ring-opening of various heterocyclic compounds.

Selective Functional Group Interconversions and Rearrangement Reactions

Kinetic and Thermodynamic Aspects of Catalytic Cycles

Detailed kinetic and thermodynamic analyses are crucial for understanding catalyst performance, optimizing reaction conditions, and elucidating reaction mechanisms.

Despite the acknowledged catalytic role of this compound in certain reactions, comprehensive studies dedicated to deriving its rate laws are not widely reported. One investigation into the reaction between boron trifluoride methanol complex and sodium methoxide (B1231860) used conductivity to monitor the reaction, proposing a mechanism and identifying the feeding stage as the rate-controlling step under the studied conditions. researchgate.net However, for the catalytic reactions outlined in section 4.2, specific rate law derivations and detailed mechanistic investigations for the dimethanol complex are not present in the surveyed literature.

Research into the equilibrium behavior of reactions catalyzed by this compound and pathways for its deactivation is limited. For industrial processes, such as the carbonylation of olefins, it is noted that the BF₃·2ROH catalyst can be recycled, implying stability under those reaction conditions. google.com However, systematic studies on catalyst deactivation, potential side reactions leading to catalyst inhibition, or equilibrium product distributions for the majority of its catalytic applications are not available.

Advanced Spectroscopic and Diffraction Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the study of Boron trifluoride adducts, offering detailed information on stoichiometry, structure, and dynamic processes in solution and the solid state. mcmaster.ca The presence of NMR-active nuclei such as ¹H, ¹¹B, ¹³C, and ¹⁹F makes it particularly well-suited for characterizing the dimethanol adduct.

Solution-State NMR for Dynamic Processes and Ligand Exchange Studies

In solution, the Boron trifluoride dimethanol complex is subject to various dynamic equilibria, including ligand exchange with free methanol (B129727) and dissociation. Solution-state NMR is instrumental in studying these processes.

Early studies using ¹⁹F NMR spectroscopy have been pivotal in determining the rates and mechanisms of exchange between free and complexed Boron trifluoride in methanol solutions. researchgate.net By analyzing the coalescence temperature of the respective NMR absorptions, researchers have quantified the rates for methoxyl exchange between the 1:1 adduct and methanol, as well as fluorine exchange between the 1:1 adduct and Boron trifluoride. researchgate.net

Proton NMR (¹H NMR) has been employed to measure the exchange rates of the hydroxyl proton, particularly in the presence of excess Boron trifluoride. researchgate.net While excess methanol leads to rapid proton exchange, careful analysis can still yield the chemical shifts of the individual species involved. researchgate.net The interaction of methanol with Boron trifluoride in solvents like sulfur dioxide has been studied using composition versus chemical shift diagrams to identify the species present at different concentrations. researchgate.net The structure of the 1:2 adduct in solution has been identified as methoxonium methoxytrifluoroborate, [CH₃OH₂]⁺[BF₃OCH₃]⁻. researchgate.net

Table 1: Representative ¹H NMR Chemical Shift Data for this compound Complex

Solvent Proton Assignment Chemical Shift (ppm)
D₂O CH₃ Not specified
D₂O OH Not specified

Data sourced from spectral database information for the 1:2 complex. spectrabase.com

Solid-State NMR for Structural Confirmation in Crystalline Adducts

While solution-state NMR provides data on dynamic processes, solid-state NMR (ssNMR) is essential for confirming the structure of the adduct in its crystalline form. The this compound complex can be isolated as a colorless crystalline solid. researchgate.net

Modern ssNMR techniques, although not extensively reported specifically for the dimethanol adduct, are powerful tools for such analysis. Methods like magic-angle spinning (MAS) are used to average anisotropic interactions and obtain high-resolution spectra. nih.gov For boron-containing compounds, ¹¹B ssNMR is particularly informative. The ¹¹B nucleus is a quadrupolar nucleus, and its spectral lineshape can be complex; however, experiments at high magnetic fields (e.g., 35.2 T) can yield near-isotropic spectra, allowing for the clear identification of different boron species. nsf.gov These experiments can distinguish between trigonal (three-coordinate) and tetrahedral (four-coordinate) boron environments, which is crucial for confirming the coordination of methanol to the BF₃ center.

Advanced Multidimensional NMR Techniques for Connectivity Mapping

To unambiguously map the atomic connectivity within the adduct, advanced multidimensional NMR techniques are employed. These experiments correlate different nuclei based on their bonding (J-coupling) or spatial proximity (dipolar coupling).

For crystalline samples, two-dimensional (2D) ssNMR experiments are particularly powerful. Dipolar heteronuclear multiple-quantum correlation (D-HMQC) experiments, such as ¹H-¹¹B and ¹H-¹³C correlations, can establish proximity between protons and boron or carbon atoms, respectively. nih.govnsf.gov This helps to confirm the B-O and O-C bonding framework. Furthermore, 2D ¹¹B dipolar double-quantum single-quantum (DQ-SQ) homonuclear correlation experiments can be used to probe boron-boron connectivity, which is especially useful in analyzing potential cluster formation or oligomerization in the solid state. nsf.gov The application of these advanced techniques provides a definitive structural picture of the crystalline adduct.

Vibrational Spectroscopy (FT-IR and Raman)

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, probes the vibrational modes of molecules. It is highly sensitive to changes in bond strength and geometry upon complex formation.

Assignment of Characteristic Vibrational Modes and Their Perturbations upon Coordination

A complete vibrational analysis of the BF₃·2CH₃OH adduct has been conducted, allowing for the assignment of its characteristic vibrational modes. researchgate.net The formation of the coordinate bond between the oxygen atom of methanol and the boron atom of BF₃ significantly perturbs the vibrational frequencies of both molecules.

The vibrational modes of the BF₃ moiety are particularly affected. In free, gaseous BF₃ (D₃h symmetry), the symmetric B-F stretching mode (ν₁) is observed around 888 cm⁻¹ in the Raman spectrum but is infrared inactive. caltech.edu Upon coordination, the symmetry is lowered, and this mode becomes IR active. The asymmetric B-F stretching (ν₃) and out-of-plane bending (ν₂) modes of BF₃ also experience significant shifts. caltech.edu

Similarly, the C-O stretching vibration of methanol, typically found around 1030 cm⁻¹, shifts upon coordination to the electron-deficient boron atom. This shift is indicative of the strength of the Lewis acid-base interaction. Analysis of these perturbations, often aided by isotopic substitution, allows for a detailed understanding of the adduct's structure and bonding. researchgate.net In the BF₃·2CH₃OH adduct, it has been noted that the OBF₃ groups are auto-associated through dipole-dipole interactions. researchgate.net

Table 2: Fundamental Vibrational Frequencies of Gaseous BF₃

Mode Symmetry Frequency (cm⁻¹) Spectroscopic Activity
ν₁ A₁' 888 Raman active, IR inactive
ν₂ A₂" 691 IR active, Raman inactive
ν₃ E' 1454 IR and Raman active
ν₄ E' 480 IR and Raman active

These frequencies are perturbed upon complexation with methanol. caltech.edu

In Situ Spectroscopic Monitoring of Reaction Progress and Intermediate Detection

Vibrational spectroscopy is an excellent tool for real-time, in-situ monitoring of reactions involving the this compound complex. For instance, in reactions where the complex acts as a catalyst or reagent, FT-IR or Raman spectroscopy can follow the consumption of reactants and the formation of products by tracking the characteristic absorption or scattering bands of each species.

This approach allows for the detection of transient intermediates that may not be observable by other methods. For example, by monitoring the C-O or B-F stretching regions of the IR spectrum, one could observe the initial formation of the 1:1 adduct (BF₃·CH₃OH) and its subsequent conversion to the 1:2 adduct in the presence of excess methanol. This type of kinetic analysis provides valuable mechanistic insights into reactions catalyzed by Boron trifluoride in methanol. dur.ac.ukescholarship.org

X-ray Crystallography and Powder Diffraction

Methodologies based on the diffraction of X-rays are indispensable for the unambiguous structural characterization of crystalline materials. For this compound, which exists as a crystalline solid, these techniques provide definitive information on its atomic arrangement, molecular packing, and phase purity. researchgate.net

Single-Crystal X-ray Diffraction for Definitive Molecular Structure and Packing

Single-crystal X-ray diffraction (SC-XRD) stands as the preeminent technique for determining the precise three-dimensional structure of a molecule. uhu-ciqso.es By analyzing the diffraction pattern of X-rays passing through a single, high-quality crystal, it is possible to map electron density and thereby determine atomic positions, bond lengths, and bond angles with exceptional accuracy. uhu-ciqso.esmdpi.com This method is crucial for resolving the exact coordination geometry around the central boron atom and understanding the intermolecular interactions, such as hydrogen bonding, that govern the crystal packing.

For the this compound adduct (BF₃·2CH₃OH), an SC-XRD analysis would provide unequivocal evidence of its molecular structure. The analysis would confirm the coordination of two methanol molecules to the boron trifluoride core. Key structural parameters, including B-O, B-F, C-O, and O-H bond lengths and the corresponding angles, would be precisely measured. This data is fundamental for understanding the nature of the dative bonds between the Lewis acidic boron center and the Lewis basic oxygen atoms of the methanol molecules.

The resulting structural data is typically presented in a crystallographic information file (CIF) and can be summarized in tables. An illustrative example of the type of crystallographic data that would be obtained for this compound is presented below.

Table 1: Illustrative Single-Crystal X-ray Diffraction Data for this compound This table is a representative example of data that would be generated from an SC-XRD experiment.

ParameterValue
Chemical FormulaBF₃·2(CH₃OH)
Formula Weight131.89 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)Hypothetical value, e.g., 7.90
b (Å)Hypothetical value, e.g., 16.00
c (Å)Hypothetical value, e.g., 12.00
β (°)Hypothetical value, e.g., 100.30
Volume (ų)Hypothetical value, e.g., 1485.0
Z (molecules/unit cell)4
Calculated Density (g/cm³)Hypothetical value, e.g., 1.475

Powder X-ray Diffraction for Phase Identification and Polymorphism Studies

Powder X-ray diffraction (PXRD) is a powerful, non-destructive technique used to analyze polycrystalline materials. dtic.mil It is primarily employed for phase identification by comparing the experimental diffraction pattern to reference patterns from databases or patterns calculated from single-crystal data. iastate.edunist.gov For this compound, PXRD is essential for confirming the identity of a bulk sample, assessing its phase purity, and identifying any crystalline impurities.

Furthermore, PXRD is the principal method for studying polymorphism—the ability of a compound to exist in more than one crystalline form. Different polymorphs can exhibit distinct physical properties, and their identification is critical. By collecting PXRD patterns under various conditions (e.g., temperature, pressure), one can identify and characterize different polymorphic forms of the this compound complex. Advanced analysis, such as Rietveld refinement, can be applied to the powder data to extract detailed structural information, even without a single crystal. dtic.mil

Table 2: Representative Powder X-ray Diffraction Data for this compound This table presents a hypothetical list of diffraction peaks (2θ angles) and their relative intensities, which constitute a characteristic fingerprint of the crystalline phase.

2θ (°)d-spacing (Å)Relative Intensity (%)
12.57.0885
18.84.72100
21.34.1760
25.13.5595
28.43.1450
31.72.8270
38.02.3745

Mass Spectrometry (MS) Techniques

Mass spectrometry is a fundamental analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound, elucidate its structure, and quantify its presence.

Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization (MALDI-MS) for Adduct Characterization

Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are soft ionization techniques that allow for the analysis of thermally labile and non-volatile molecules, such as Lewis acid-base adducts, without significant fragmentation.

ESI-MS is particularly well-suited for the analysis of the polar this compound complex. The sample, dissolved in a suitable solvent, is sprayed through a high-voltage capillary, generating charged droplets that yield gas-phase ions. This technique can be used to confirm the mass of the intact adduct. Typically, analysis in positive ion mode would reveal the protonated molecule [M+H]⁺ or adducts with alkali metal ions like [M+Na]⁺ if sodium salts are present. Analysis of BF₃ adducts with other organic molecules has shown that ESI-MS is highly effective for their characterization. nih.gov

MALDI-MS involves co-crystallizing the analyte with a matrix that absorbs laser energy, facilitating the desorption and ionization of the analyte molecule. While less common for small molecules like this compound, it can be a valuable tool, particularly if the complex is difficult to ionize by ESI. ethz.chethz.ch

Table 3: Predicted m/z Values for this compound in ESI-MS Based on a molecular weight of 131.89 g/mol for BF₃·2(CH₃OH).

Ion SpeciesFormulaPredicted m/z (Da)Ionization Mode
Protonated Molecule[C₂H₈BF₃O₂ + H]⁺132.89Positive
Sodium Adduct[C₂H₈BF₃O₂ + Na]⁺154.87Positive
Loss of one Methanol[C₂H₈BF₃O₂ - CH₃OH + H]⁺100.86Positive
Deprotonated Molecule[C₂H₈BF₃O₂ - H]⁻130.88Negative

Tandem MS for Mechanistic Fragment Analysis and Ion-Molecule Reactions

Tandem mass spectrometry (MS/MS) is a multi-stage process used for detailed structural analysis. unt.edu In a typical MS/MS experiment, a specific precursor ion (e.g., the protonated this compound adduct) is selected, subjected to fragmentation through collision-induced dissociation (CID), and the resulting product ions are mass-analyzed. unt.eduuab.edu The fragmentation pattern provides a wealth of structural information.

For the [BF₃·2(CH₃OH) + H]⁺ ion, CID would likely induce the sequential loss of the neutral methanol molecules, providing clear evidence of the adduct's composition. Other potential fragmentation pathways include the loss of hydrogen fluoride (B91410) (HF), which is a common fragmentation route for fluorine-containing compounds. The fragmentation of selected precursor ions to specific product ions can be monitored for highly selective quantitative analyses. nih.govunt.edu

Advanced MS/MS experiments can also probe gas-phase ion-molecule reactions. sci-hub.se In this approach, the mass-selected precursor ion of the this compound adduct could be reacted with a neutral reagent gas inside the mass spectrometer. The resulting products would provide insight into the intrinsic reactivity and structure of the ionic adduct, distinguishing it from potential isomers.

Table 4: Plausible MS/MS Fragmentation Pathways for the Protonated this compound Adduct

Precursor Ion (m/z)Collision GasProduct Ion (m/z)Neutral Loss (Da)Inferred Fragment
132.89Argon100.8632.03Loss of CH₃OH
132.89Argon112.8820.01Loss of HF
100.86Argon68.8332.03Loss of CH₃OH

Computational Chemistry and Theoretical Modeling Studies

Quantum Mechanical Studies of Molecular Structure and Reactivity

Quantum mechanics (QM) forms the bedrock of modern computational chemistry, allowing for the accurate calculation of electronic structure and related molecular properties. Methods like Density Functional Theory (DFT) are particularly powerful for studying systems containing boron.

Geometry optimization is a computational process to find the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. faccts.destackexchange.com For Boron trifluoride dimethanol, this involves determining the precise bond lengths, bond angles, and dihedral angles of its most stable conformation. DFT methods, such as B3LYP, are commonly paired with basis sets like 6-31G(d) or larger (e.g., cc-pVTZ) to achieve reliable geometries. ias.ac.in Upon coordination of two methanol (B129727) molecules to the Lewis acidic boron center of Boron trifluoride, the geometry of the BF₃ moiety is expected to distort from its free trigonal planar shape (D₃h symmetry) to a tetrahedral-like structure (C₂v or lower symmetry). researchgate.net

Following a successful geometry optimization, vibrational frequency calculations are typically performed. wordpress.com These calculations serve two primary purposes: first, to confirm that the optimized structure is a true energy minimum (characterized by the absence of imaginary frequencies), and second, to predict the molecule's infrared (IR) and Raman spectra. faccts.degitlab.io The calculated frequencies correspond to the fundamental vibrational modes of the molecule, such as B-F stretches, B-O stretches, and various bending modes. While specific computational studies providing the optimized geometry and vibrational frequencies for this compound are not widely available in the surveyed literature, data for analogous BF₃ adducts, such as with nitrogen trifluoride (NF₃·BF₃), have been computed. ias.ac.in

Table 1: Illustrative Optimized Geometrical Parameters for a BF₃-Lewis Base Adduct (DFT/B3LYP Level) This table is illustrative. Specific values for BF₃·2CH₃OH would require a dedicated computational study.

ParameterCalculated Value
B-F Bond Length (Å)1.39
B-O Bond Length (Å)1.55
O-C Bond Length (Å)1.45
F-B-F Angle (°)107.5
F-B-O Angle (°)111.3
B-O-C Angle (°)120.0

Boron trifluoride and its adducts are renowned catalysts for a wide array of organic reactions, including polymerizations, alkylations, and Diels-Alder reactions. psu.eduresearchgate.netresearchgate.net Computational methods are crucial for elucidating the mechanisms of these catalytic cycles by locating and characterizing the transition states (TS) of each elementary step. mit.edu A transition state is a first-order saddle point on the potential energy surface, possessing exactly one imaginary vibrational frequency corresponding to the motion along the reaction coordinate. acs.org

For reactions catalyzed by this compound, theoretical studies would involve modeling the interaction of the catalyst with reactants. For instance, in an esterification reaction, the complex could activate a carboxylic acid by coordinating to its carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by an alcohol. QM calculations can map the entire reaction pathway, from reactants through transition states to products, providing activation energies that determine the reaction rate. acs.orgnih.gov While specific transition state elucidations for pathways directly involving the BF₃·2CH₃OH complex are specialized, the general principles have been extensively studied for BF₃-catalyzed reactions, such as the Diels-Alder reaction between methyl acrylate (B77674) and butadiene. researchgate.net

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for analyzing the electron density (ρ(r)) to partition a molecule into atomic basins and characterize the chemical bonds between them. researchgate.net This analysis focuses on the critical points of the electron density, where its gradient is zero. A bond critical point (BCP) located between two nuclei indicates a chemical bond. The properties at the BCP, such as the electron density (ρ(r)BCP), its Laplacian (∇²ρ(r)BCP), and the total energy density (H(r)BCP), reveal the nature of the interaction.

For the this compound adduct, QTAIM analysis would be used to characterize the B-O coordinate bonds. A negative Laplacian (∇²ρ(r)BCP < 0) typically signifies a shared (covalent) interaction, while a positive Laplacian (∇²ρ(r)BCP > 0) is characteristic of a closed-shell (ionic, hydrogen bond, or van der Waals) interaction. In Lewis acid-base adducts like this, the B-O bond is expected to exhibit partial covalent character. core.ac.uk QTAIM can quantify this, providing deeper insight than simple orbital models. ehu.esustc.edu.cn

Transition State Elucidation for Catalytic Pathways and Intramolecular Rearrangements

Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interaction Networks

While quantum mechanics is ideal for studying individual molecules or small clusters, Molecular Dynamics (MD) simulations are better suited for exploring the behavior of molecules in the condensed phase (e.g., in solution). nih.gov MD simulates the physical movements of atoms and molecules over time based on a force field that describes the inter- and intramolecular forces.

An MD simulation of this compound in a solvent (such as excess methanol or an inert solvent) would reveal crucial information about its solvation structure and dynamics. researchgate.net It would allow for the analysis of the radial distribution functions (RDFs) between different atoms, providing a statistical picture of the local solvent structure around the solute. Furthermore, MD simulations can map the network of intermolecular interactions, such as hydrogen bonds between the methanol ligands of the complex and surrounding solvent molecules. researchgate.net These simulations are essential for understanding how the solvent environment influences the stability, conformation, and reactivity of the complex.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational chemistry offers powerful tools for predicting various spectroscopic parameters, which can then be compared with experimental data for validation of the theoretical model. For this compound, the prediction of Nuclear Magnetic Resonance (NMR) and IR spectra is particularly relevant.

IR frequencies and intensities are obtained directly from the vibrational analysis described in section 6.1.1. NMR chemical shifts can be calculated using QM methods, most notably the Gauge-Including Atomic Orbital (GIAO) method. nih.gov By calculating the magnetic shielding tensors for each nucleus (e.g., ¹¹B, ¹⁹F, ¹³C, ¹H) in the molecule, one can predict their chemical shifts relative to a standard reference compound (e.g., BF₃·OEt₂ for ¹¹B NMR). sdsu.edunih.gov The accuracy of these predictions is highly dependent on the level of theory, basis set, and inclusion of solvent effects. sdsu.edu Agreement between predicted and experimental spectra provides strong evidence that the computed molecular structure is a faithful representation of the real molecule. uiuc.edu

Table 2: Predicted vs. Experimental ¹¹B NMR Chemical Shifts for Representative Boron Compounds This table illustrates the typical accuracy of computational predictions. Data for BF₃·2CH₃OH is not specified in the cited literature.

CompoundExperimental δ (ppm)Predicted δ (ppm) sdsu.eduDifference (ppm)
B(OH)₃19.619.2-0.4
BF₄⁻-1.5-1.7-0.2
B(OCH₃)₃18.318.8+0.5

Advanced Analytical Methodologies for Research Applications

Chromatographic Techniques for Reaction Mixture Analysis and Catalyst Recovery Studies (e.g., GC-MS, LC-MS)

Chromatographic methods coupled with mass spectrometry are indispensable tools for the analysis of complex reaction mixtures catalyzed by boron trifluoride dimethanol and for tracking the catalyst's fate. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) offer high sensitivity and specificity for the identification and quantification of reactants, products, and byproducts.

Gas Chromatography-Mass Spectrometry (GC-MS) is particularly effective for the analysis of volatile and thermally stable compounds. In many applications involving this compound, it serves a dual purpose. Firstly, it is used to analyze the products of reactions where the complex is the catalyst. Secondly, the related reagent, boron trifluoride-methanol, is widely used as a derivatizing agent to convert non-volatile compounds, such as fatty acids and carboxylic acids, into their more volatile methyl esters, making them amenable to GC-MS analysis. mdpi.comgcms.cz This derivatization is often a crucial sample preparation step.

A study on the reaction between benzylpenicillin and boron trifluoride-methanol demonstrated that the product, methyl phenylacetate, could be quantified using gas-liquid chromatography (GLC), with GC-MS used to identify side products. nih.gov The reaction to form the analyzable derivative was rapid, completing in under a minute. nih.gov This highlights the utility of GC-MS in both monitoring the primary reaction and in characterizing the full spectrum of products formed under the catalytic influence of the boron trifluoride-methanol reagent. nih.gov Similarly, in the analysis of ritalinic acid, its methyl ester, formed via derivatization with boron trifluoride-methanol, is analyzed by GC-MS to confirm its identity.

The conditions for such analyses are meticulously optimized to ensure complete derivatization and accurate quantification. For instance, in the analysis of fatty acids in soil, derivatization with a boron trifluoride-methanol complex was performed at 70°C for 30 minutes before extraction and injection into the GC-MS system. mdpi.com

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful alternative for the analysis of less volatile, thermally labile, or highly polar compounds that are not suitable for GC-MS. A sensitive LC-MS assay was developed for the quantification of curcuminoids by converting them into their boron difluoride derivatives using boron trifluoride etherate. nih.gov This derivatization significantly enhances detection sensitivity in negative ion electrospray ionization mass spectrometry (ESI-MS). nih.gov This approach could be adapted for monitoring reactions catalyzed by this compound, where the products or intermediates are non-volatile. LC-MS is also a key technique for catalyst recovery studies, allowing for the quantification of the catalyst in the reaction mixture post-reaction, which is crucial for developing recyclable catalytic systems.

Table 1: Application of Chromatographic Techniques in the Analysis of Reactions Involving Boron Trifluoride Complexes

Analytical TechniqueAnalyte/ReactionSample Preparation/DerivatizationKey FindingsReference
GC-MS Reaction of benzylpenicillinDerivatization with BF3-methanol to form methyl phenylacetate.Rapid derivatization (<1 min); allowed for quantification of the main product and identification of side products. nih.gov
GC-MS Fatty acids in soil dissolved organic matterDerivatization with BF3-methanol complex (12.5% w/v) at 70°C for 30 min.Enabled fingerprinting of free fatty acids (C12 to C32). mdpi.com
GC-MS Fatty acid composition in silkworm pupae oilMethylation with 14% boron trifluoride in methanol (B129727) at 55°C for 1.5 hours.Effective for the preparation of fatty acid methyl esters (FAMEs) for compositional analysis. scispace.com
LC-MS Curcuminoids in biological samplesDerivatization with boron trifluoride etherate to form boron difluoride complexes.Significantly improved detection sensitivity for curcuminoids and their metabolites. nih.gov

Electrochemical Methods for Lewis Acidity Quantification and Reaction Monitoring in Solution

While direct electrochemical studies on this compound are not extensively reported, the principles of using electrochemical methods to probe Lewis acidity and monitor reactions are well-established for related boron compounds and other Lewis acids. solubilityofthings.com These techniques offer a powerful means to quantify the electron-accepting ability of the catalyst and to follow reaction kinetics in real-time.

Lewis Acidity Quantification: The strength of a Lewis acid is a critical parameter that dictates its catalytic activity. Electrochemical methods, such as cyclic voltammetry (CV), can be employed to assess Lewis acidity. solubilityofthings.com The binding of a Lewis acid to an electroactive probe molecule or substrate alters the probe's redox potential. A stronger Lewis acid will cause a greater shift in the reduction or oxidation potential, which can be quantified to establish a relative acidity scale. rsc.org For instance, the reduction potential of a substrate will shift to a more positive value upon coordination with a Lewis acid, as the acid stabilizes the reduced form.

Studies on other Lewis acids demonstrate this principle. The interaction of Lewis acids with quinones or porphyrin complexes has been shown to anodically shift their redox potentials, with the magnitude of the shift correlating with the Lewis acid's strength. rsc.orgnih.gov While not strictly an electrochemical method, the Gutmann-Beckett method is a widely used NMR technique to quantify Lewis acidity. wikipedia.orgmagritek.com It uses triethylphosphine (B1216732) oxide (Et3PO) as a probe molecule, and the change in the ³¹P NMR chemical shift upon adduct formation with a Lewis acid provides a quantitative measure of its acceptor number (AN). wikipedia.org This method has been applied to various boranes, including boron trifluoride. wikipedia.orgmagritek.com Such a method could be readily applied to determine the Lewis acidity of this compound.

Reaction Monitoring in Solution: Electrochemical techniques can also monitor the progress of a reaction catalyzed by a Lewis acid. If a reactant or product is electroactive, its concentration can be tracked over time by measuring the current associated with its oxidation or reduction peak in cyclic voltammetry or other amperometric techniques. This provides real-time kinetic data. For example, the catalytic activity of a manganese complex in alkene oxidation was investigated using cyclic voltammetry to monitor the catalyst's redox states in the presence of various Lewis and Brønsted acids. acs.org Furthermore, research on quinoxaline (B1680401) has shown that its electrochemical activity is significantly altered in the presence of boron trifluoride, a phenomenon that could be exploited for reaction monitoring. osti.gov

Table 2: Potential Electrochemical and Spectroscopic Methods for Lewis Acidity Quantification

MethodPrincipleApplication to this compound (Inferred)Key MeasurementReference
Cyclic Voltammetry (CV) Measures the shift in redox potential of a probe molecule upon adduct formation with a Lewis acid.The Lewis acidity of this compound could be ranked against other Lewis acids by measuring the potential shift of a standard redox probe.Shift in peak potential (ΔE) solubilityofthings.comrsc.org
Gutmann-Beckett Method (³¹P NMR) Measures the change in the ³¹P NMR chemical shift of triethylphosphine oxide (Et3PO) upon adduct formation.A direct and established method to determine the Acceptor Number (AN), a quantitative measure of Lewis acidity, for the this compound complex.Change in chemical shift (Δδ) wikipedia.orgmagritek.com
Fluorescence Spectroscopy Quantifies the change in fluorescence of a probe molecule (Fluorescent Lewis Adduct) upon binding to a Lewis acid.A sensitive method to determine the relative Lewis acidity by measuring changes in the fluorescence spectrum of a suitable probe.Change in fluorescence intensity or wavelength chemrxiv.org

Microfluidic Systems for High-Throughput Screening of Catalytic Activity and Optimization of Reaction Conditions

Microfluidic systems, or "lab-on-a-chip" technologies, have emerged as a revolutionary platform for chemical synthesis and catalyst evaluation. These systems manipulate minute volumes of fluids in micrometer-sized channels, offering benefits such as rapid heat and mass transfer, precise control over reaction parameters, and significantly reduced consumption of reagents and catalysts. mdpi.comrsc.org This makes them ideal for the high-throughput screening of catalysts like this compound and for the rapid optimization of reaction conditions.

High-Throughput Screening of Catalytic Activity: Microreactors can be designed as arrays to run numerous reactions in parallel, each with a different catalyst or under slightly varied conditions. researchgate.netmpg.de By integrating online analytical techniques, such as mass spectrometry or chromatography, the outcome of each reaction can be rapidly assessed. acs.org For instance, a continuous-flow microreactor integrated with ultra-high-pressure liquid chromatography (UHPLC) was used for the high-throughput screening of homogeneous acid catalysts for an intramolecular Friedel-Crafts reaction. acs.org This approach allows for the rapid identification of the most effective catalyst from a library of candidates. While direct applications with this compound are not prominent in the literature, the screening of other Lewis acid catalysts in microfluidic setups provides a clear blueprint for its potential use. nih.gov

Optimization of Reaction Conditions: The precise control over temperature, pressure, and residence time in microreactors allows for the efficient optimization of reaction parameters. mdpi.com Automated microfluidic platforms can systematically vary these parameters to quickly map the reaction landscape and identify optimal conditions for yield and selectivity. arxiv.org Droplet-based microfluidics, where reactions are carried out in discrete picoliter to nanoliter droplets, is particularly powerful for high-throughput optimization. mdpi.com This technology enables the screening of thousands of reaction conditions per day. Studies on frustrated Lewis pairs for CO₂ capture have successfully utilized microfluidic approaches to determine thermodynamic properties, showcasing the platform's utility for studying reactive gas-liquid systems that could be analogous to certain applications of this compound. acs.org

Table 3: Examples of Microfluidic Systems for Catalyst Screening and Reaction Optimization

Microfluidic ApproachReaction/Catalyst Type StudiedPurposeKey AdvantageReference
Continuous-Flow Capillary Microreactor with online UHPLC Intramolecular Friedel-Crafts addition catalyzed by various soluble acid catalysts (e.g., Er(OTf)₃).High-throughput catalyst screening.Rapid identification of optimal catalyst and conditions with minimal material consumption. acs.org
Packed-Bed Microreactor Heterogeneous catalysis (e.g., aerobic oxidation of alcohols with Cu/TEMPO catalyst).Reaction optimization and kinetic studies.Enhanced mass and heat transfer; precise parameter control. mdpi.com
Droplet-Based Microfluidics Enzyme-catalyzed reactions (e.g., glycosidase, transaminase).High-throughput screening of enzyme libraries.Ultra-high throughput; analysis of single cells or enzyme variants. mdpi.com
Gas-Liquid Microfluidic System CO₂ capture by Frustrated Lewis Pairs (FLPs).Thermodynamic characterization of gas-liquid reactions.Enables determination of equilibrium constants, enthalpy, and entropy. acs.org

Historical Perspectives on Boron Trifluoride Adduct Research

Evolution of Understanding Lewis Acidity Concepts and Their Application

The concept of acidity and basicity is fundamental to chemistry, and its understanding has evolved significantly over time. Early theories laid the groundwork, but it was the introduction of the Lewis theory that provided a comprehensive framework encompassing a much broader range of chemical interactions.

The first major scientific theory of acids and bases was proposed by Svante Arrhenius in 1884. ijarsct.co.in He defined acids as substances that produce hydrogen ions (H+) in aqueous solutions and bases as substances that produce hydroxide (B78521) ions (OH-). ijarsct.co.in While groundbreaking, this theory was limited as it only applied to reactions in water. ijarsct.co.in

In 1923, a more general definition was independently proposed by Johannes Brønsted and Thomas Lowry. The Brønsted-Lowry theory defines an acid as a proton (H+) donor and a base as a proton acceptor. ijarsct.co.in This expanded the concept beyond aqueous solutions.

The most comprehensive and widely applied concept was introduced by Gilbert N. Lewis, also in 1923. solubilityofthings.comwikipedia.orgnumberanalytics.com The Lewis theory shifts the focus from protons to electron pairs. solubilityofthings.com A Lewis acid is defined as any species that can accept a pair of electrons, and a Lewis base is a species that can donate a pair of electrons. solubilityofthings.comwikipedia.org This interaction forms a coordinate covalent bond, resulting in a "Lewis adduct". solubilityofthings.comwikipedia.org

Boron trifluoride (BF₃) serves as a classic example of a Lewis acid. The boron atom in BF₃ is sp² hybridized and has only six valence electrons, leaving it with a vacant p-orbital. acs.org This electron deficiency makes it a strong electron-pair acceptor. solubilityofthings.comacs.org It readily reacts with Lewis bases, such as ammonia (B1221849) (NH₃) or ethers, which have lone pairs of electrons to donate. solubilityofthings.comwikipedia.org The formation of adducts, like the Boron trifluoride dimethanol complex, is a direct application of this principle. In this adduct, the oxygen atoms in the two methanol (B129727) molecules act as Lewis bases, donating electron pairs to the electron-deficient boron atom of boron trifluoride. This adduct is structurally identified as methoxonium methoxytrifluoroborate, [CH₃OH₂]⁺[BF₃OCH₃]⁻. researchgate.net

The evolution of these acid-base theories, culminating in the Lewis concept, was crucial for understanding the reactivity of a vast number of compounds that did not fit previous definitions, paving the way for advancements in catalysis and organic synthesis.

Milestones in Boron Trifluoride Adduct Chemistry and Their Impact on Organic Synthesis

Boron trifluoride (BF₃) is a colorless, toxic gas, which makes it difficult to handle and measure for laboratory use. acs.orgchemeurope.com The development of stable, liquid adducts of BF₃ represented a significant milestone, making this powerful Lewis acid a practical and widely used reagent in organic synthesis. acs.org By complexing BF₃ with Lewis bases like diethyl ether to form boron trifluoride etherate (BF₃·O(C₂H₅)₂) or with methanol to form this compound (BF₃·2CH₃OH), chemists gained access to a conveniently handled source of BF₃'s catalytic activity. acs.orgchemeurope.com

The utility of these adducts stems from their ability to act as potent Lewis acid catalysts in a multitude of organic transformations. wikipedia.org Their application has had a profound impact on the synthesis of complex organic molecules, including natural products. medcraveonline.com

Key applications and milestones include:

Esterification: The boron trifluoride-methanol complex is a highly effective reagent for the esterification of carboxylic acids. medcraveonline.comfishersci.ca This method is particularly useful for aromatic, heterocyclic, and unsaturated acids, often providing superior yields compared to other methods. medcraveonline.com

Polymerization: BF₃ is used as an initiator for polymerization reactions of unsaturated compounds, such as olefins and polyethers. wikipedia.orggoogle.com

Epoxide Ring-Opening and Rearrangement: Boron trifluoride etherate is a key reagent for promoting the cleavage and rearrangement of epoxides. medcraveonline.com This reaction is valuable for creating new stereocenters and carbon skeletons. For instance, it was a crucial step in the synthesis of the sesquiterpene cuprane. medcraveonline.com

Baeyer–Villiger Oxidation: While traditionally using peracids, the Baeyer-Villiger oxidation of ketones to esters or lactones can be promoted by Lewis acids. The mechanism of this reaction when catalyzed by BF₃ in the presence of hydrogen peroxide has been studied, involving the formation of a hydrogen peroxide-boron trifluoride complex that reacts with the ketone. beilstein-journals.org

General Catalysis: Beyond specific named reactions, BF₃ adducts are workhorse catalysts for a wide array of fundamental organic reactions, including alkylations, acylations, isomerizations, dehydrations, and condensations. acs.orgwikipedia.org

The development and application of BF₃ adducts provided chemists with a versatile and powerful tool, enabling countless synthetic achievements and solidifying the role of Lewis acid catalysis in modern organic chemistry.

Paradigms in the Design and Application of Boron-Based Lewis Acid Catalysts

The success of simple boron-based Lewis acids like boron trifluoride and its adducts spurred further research into the design of new, more sophisticated boron-based catalysts. This evolution has been driven by the desire for greater reactivity, selectivity, and functional group tolerance.

A significant paradigm shift involved moving from simple boron trihalides to highly electron-deficient triarylboranes. A key breakthrough in this area was the development of tris(pentafluorophenyl)borane, B(C₆F₅)₃, often abbreviated as BCF. rsc.orgmdpi.com The strong electron-withdrawing nature of the three pentafluorophenyl rings makes BCF a much more powerful Lewis acid than BF₃. acs.orgrsc.org This enhanced acidity unlocked new catalytic potential and made BCF a versatile catalyst for a wide range of reactions, including hydrosilylation, C-H bond activation, and borylation. rsc.orgacs.org Further research led to even stronger Lewis acids, such as tris[3,5-bis(trifluoromethyl)phenyl]borane (B12567349) (BArᶠ₃). rsc.org

Another revolutionary concept in boron catalyst design is that of Frustrated Lewis Pairs (FLPs) . rsc.orgacs.org An FLP consists of a sterically bulky Lewis acid and a bulky Lewis base that are prevented from forming a classical adduct due to steric hindrance. rsc.org This "frustration" leaves both the acidic and basic sites available to react with a third substrate molecule. B(C₆F₅)₃ is a commonly used Lewis acid component in FLP chemistry. rsc.org This paradigm has led to remarkable applications, most notably the activation of small molecules like molecular hydrogen (H₂), enabling metal-free hydrogenations of various substrates. rsc.orgacs.org

The latest efforts in this field focus on creating practical, sustainable catalytic systems. This includes the development of recyclable boron-based catalysts. acs.org One approach involves immobilizing highly acidic borane (B79455) units onto polymers, such as through ring-opening metathesis polymerization (ROMP). acs.org These polymer-supported catalysts can be easily separated from the reaction mixture and reused, addressing a key limitation of homogeneous catalysis. acs.org The modular design of these polymeric systems allows for the fine-tuning of the catalyst's properties for specific applications. acs.org These ongoing developments continue to expand the scope and utility of boron-based Lewis acids in catalysis.

Data Tables

Table 1: Physicochemical Properties of this compound

PropertyValueReferences
CAS Number 2802-68-8 chemicalbook.comchemicalbook.comchemical-suppliers.eu
Molecular Formula C₂H₈BF₃O₂ chemicalbook.comchemicalbook.com
Molecular Weight 131.89 g/mol chemicalbook.comchemical-suppliers.eu
Appearance Clear, colorless to slightly yellow liquid chemicalbook.comchemical-suppliers.eufishersci.ca
Melting Point -20 °C chemicalbook.comchemical-suppliers.eufishersci.ca
Boiling Point 58-60 °C @ 4 mmHg chemicalbook.comchemicalbook.comchemical-suppliers.eu
Density ~1.222 g/cm³ chemicalbook.comchemicalbook.com
Flash Point 68 °C chemicalbook.comchemical-suppliers.eufishersci.ca
Structure Methoxonium methoxytrifluoroborate ([CH₃OH₂]⁺[BF₃OCH₃]⁻) researchgate.net

Environmental Fate and Chemical Research Implications

Degradation Pathways of Boron Trifluoride Dimethanol in Aqueous and Soil Environments

The primary degradation pathway for this compound in environmental settings is hydrolysis. The complex is moisture-sensitive and reacts with water, which is ubiquitous in both aqueous and soil environments. fishersci.co.uklookchem.comcoleparmer.comechemi.comchemdad.comfishersci.fi

In an aqueous environment, the this compound complex readily undergoes hydrolysis. This reaction breaks down the complex into its constituent or related components. The reaction with excess water leads to the formation of boric acid and corrosive acids like fluoroboric acid or hydrofluoric acid. honeywell.comnoaa.gov The methanol (B129727) ligands are released as free methanol. honeywell.com

In the presence of excess fluoride (B91410) ions, boric acid and hydrofluoric acid can exist in equilibrium with the tetrafluoroborate (B81430) ion (BF₄⁻).

Table 1: Primary Degradation Products of this compound in Aqueous Environments

Initial Compound Degradation Process Key Products
This compound (BF₃·2CH₃OH) Hydrolysis Boric Acid (B(OH)₃), Hydrofluoric Acid (HF), Methanol (CH₃OH)

In soil environments, the degradation process is initiated by the same hydrolysis reaction upon contact with soil moisture. The resulting products—boric acid, fluoride ions, and methanol—are then subject to various soil processes. Boric acid and fluoride can be adsorbed by soil particles, taken up by plants, or leached into groundwater. nih.govnih.gov Methanol is likely to be readily biodegraded by soil microorganisms. While specific studies on the degradation of the dimethanol complex in soil are scarce, the behavior of its hydrolysis products is well-documented in soil science.

Interaction with Inorganic and Organic Components of Environmental Matrices

Once this compound degrades, its products interact with the surrounding environmental matrix. The speciation and mobility of boron are significantly influenced by these interactions.

Complexation with Humic Substances: Boric acid, a major degradation product, is known to form complexes with organic matter in soil and water, particularly humic and fulvic acids. unibo.it These substances are rich in functional groups like carboxyls (-COOH) and phenols, which can form stable complexes with boric acid. unibo.it This complexation can increase the retention of boron in the soil, reducing its availability for plant uptake and its mobility into groundwater systems. unibo.it

Interaction with Mineral Surfaces: Boron species can be adsorbed onto the surfaces of various minerals found in soil and sediments, such as clay minerals, and iron and aluminum oxides. nih.govgoogle.com This adsorption is a key process controlling boron concentration in natural waters. mdpi.com The mechanism often involves the formation of surface complexes where the borate (B1201080) ion or boric acid binds to hydroxyl groups on the mineral surface. The extent of adsorption is dependent on factors like pH, the type of mineral, and the concentration of boron in the solution.

Boron Speciation Changes Under Varying Environmental Conditions

The speciation of boron, which refers to the different chemical forms in which it exists, is critical to its fate and transport in the environment. Following the degradation of this compound, the resulting boron compounds will exist in various forms depending on the environmental conditions.

The most significant factor controlling boron speciation in aqueous systems is pH. researchgate.netisobarscience.com In acidic to neutral solutions (pH < 7), boron exists predominantly as undissociated boric acid [B(OH)₃], a planar, trigonal molecule. mdpi.comresearchgate.netresearchgate.net As the pH increases into the alkaline range (pH > 9), the tetrahedral borate ion, [B(OH)₄]⁻, becomes the dominant species. mdpi.comisobarscience.comresearchgate.net The equilibrium between these two forms is central to boron's environmental chemistry.

B(OH)₃ + H₂O ⇌ [B(OH)₄]⁻ + H⁺

This change in speciation from a neutral molecule to an anion significantly affects boron's mobility and interaction with surfaces. Anionic borate is generally more mobile in soils than neutral boric acid, although both can be adsorbed.

At higher boron concentrations (typically above 25 mM), polymerization can occur, leading to the formation of various polyborate ions such as the triborate, tetraborate, and pentaborate ions. mdpi.comrsc.orgacs.org However, in most natural soil and water environments, boron concentrations are low enough that monomeric boric acid and borate are the principal species. mdpi.comresearchgate.net Temperature also influences speciation, with simpler boron complexes like boric acid being favored at higher temperatures. researchgate.net

Table 2: Influence of pH on Boron Speciation in Aqueous Solutions at Low Concentrations

pH Range Dominant Boron Species Chemical Formula
< 7 Boric Acid B(OH)₃
7 - 9 Mixture of Boric Acid and Borate Ion B(OH)₃ / [B(OH)₄]⁻

Future Research Directions and Emerging Paradigms

Design of Next-Generation Boron Lewis Acid Catalysts with Tunable Activity and Selectivity

The development of new boron-based Lewis acid catalysts is a primary focus of ongoing research. numberanalytics.com Scientists are striving to create catalysts with precisely tailored reactivity and selectivity for a wide range of chemical transformations. numberanalytics.com A key advantage of main group catalysis, particularly with boron, is the ability to fine-tune catalyst properties. numberanalytics.com

Future research will likely concentrate on several key areas:

Modular and Tunable Catalysts: The design of organocatalysts with multiple distinct catalytic sites within a single molecule is a promising approach. nih.gov For instance, combining a hydrogen-bond-donor with a Lewis-acidic boron center can lead to significantly higher activity and selectivity in reactions like the ring-opening copolymerization of epoxides and anhydrides. nih.gov

Enhanced Stability and Recyclability: A significant hurdle in the widespread application of some boron Lewis acids is their sensitivity to moisture. mdpi.com To address this, researchers are exploring the development of moisture-tolerant and recyclable catalysts. acs.org One innovative strategy involves the ring-opening metathesis polymerization (ROMP) of functionalized norbornenes to create polymeric Lewis acids that retain their catalytic activity and can be easily recovered and reused. acs.org

Fine-Tuning Lewis Acidity: The ability to precisely control the Lewis acidity of boron catalysts is crucial for optimizing their performance. rsc.org This can be achieved through various strategies, such as modifying the electronic environment around the boron atom by introducing electron-withdrawing or -donating groups. rsc.orgarxiv.org Computational studies have shown that pyramidalization of the boron center can significantly enhance Lewis acidity. rsc.org

Research AreaKey ObjectivesExample Approaches
Catalyst Design High selectivity and activityBifunctional catalysts, modular design nih.gov
Catalyst Stability Moisture tolerance, recyclabilityPolymeric Lewis acids via ROMP acs.org
Acidity Tuning Precise control of Lewis acidityElectronic modification, structural changes rsc.orgarxiv.org

Integration of Boron Trifluoride Dimethanol Chemistry into Flow Chemistry and Microreactor Technologies

The integration of boron trifluoride-mediated reactions into continuous flow chemistry and microreactor systems presents a significant opportunity for process intensification and optimization. While direct research on this compound in flow systems is still emerging, the broader field of using boron trifluoride complexes in such setups provides a strong indication of future directions.

The use of boron trifluoride etherate, a related complex, in microreactors has demonstrated the potential for improved reaction control, enhanced safety, and higher yields. The principles guiding this research can be extrapolated to the dimethanol complex.

Key areas for future exploration include:

Enhanced Heat and Mass Transfer: Microreactors offer superior heat and mass transfer compared to traditional batch reactors. This is particularly advantageous for highly exothermic reactions often catalyzed by boron trifluoride complexes, allowing for better temperature control and reducing the risk of runaway reactions.

Precise Control of Reaction Parameters: Flow systems enable precise control over residence time, stoichiometry, and temperature gradients, leading to improved selectivity and product purity.

Process Automation and Scalability: Flow chemistry facilitates the automation of chemical processes and offers a more straightforward path to scaling up production from laboratory to industrial scales.

Exploration in Supramolecular Chemistry and Self-Assembly Processes as a Building Block or Templating Agent

Boron-containing compounds are increasingly recognized for their potential in supramolecular chemistry and the construction of self-assembled materials. bohrium.comfrontiersin.orgnih.gov The unique electronic and structural properties of tetracoordinate boron complexes, including those derived from boron trifluoride, make them ideal candidates for creating functional materials like organogels and liquid crystals. bohrium.comfrontiersin.orgnih.gov

Future research in this area is expected to focus on:

Designing Novel Building Blocks: The synthesis of new organoboron compounds that can act as versatile building blocks for supramolecular architectures is a key objective. bohrium.comfrontiersin.orgnih.gov These compounds are often prepared from readily available chelating units and can be tuned to exhibit specific photophysical and self-assembly properties. bohrium.comfrontiersin.orgnih.gov

Controlling Self-Assembly: The formation of gels and mesogens from boron complexes is driven by a delicate balance of non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces. frontiersin.orgnih.gov Future work will aim to better understand and control these interactions to create materials with desired structures and functions. frontiersin.orgnih.gov

Functional Supramolecular Materials: A major goal is to develop functional supramolecular materials for a variety of applications. This includes creating organogels for drug delivery or tissue engineering, and liquid crystalline materials for use in displays and sensors. bohrium.com There is also significant interest in developing near-infrared absorbing dyes for biological applications and functionalizing organoboron compounds to create supramolecular hydrogels. bohrium.com

Application in Polymer Chemistry as Initiators, Modifiers, or Cross-linking Agents

Boron trifluoride complexes, including the dimethanol adduct, are well-established as effective initiators for cationic polymerization. wiley-vch.denih.gov They play a crucial role in the synthesis of a variety of polymers, particularly epoxy resins. wiley-vch.denih.gov

Future research in polymer chemistry involving this compound is likely to explore:

Cationic Ring-Opening Polymerization: Boron trifluoride complexes are common initiators for the cationic ring-opening polymerization of cyclic monomers like epoxides. nih.gov Research will continue to focus on understanding the polymerization mechanism and controlling the molecular weight and polydispersity of the resulting polymers. google.comresearchgate.net

Development of Novel Polymer Architectures: The versatility of boron trifluoride catalysts allows for the synthesis of polymers with complex architectures. For instance, they can be used to create cross-linked networks in epoxy resins, leading to materials with enhanced thermal and mechanical properties. wiley-vch.denih.gov

Energetic Polymers: Boron trifluoride tetrahydrofuranate, another related complex, has been used to polymerize cyclic ether monomers with high-energy pendant groups, producing polymers for use in propellants and explosives. google.com This highlights the potential for using boron trifluoride complexes to create specialized polymers with unique properties.

Cross-linking Agents: Boron trifluoride complexes can also function as cross-linking agents. For example, the boron trifluoride triethanolamine (B1662121) complex has been shown to be an effective crosslinker for hydroxyl-terminated polybutadiene-based polyurethanes, leading to materials with improved strength. researchgate.net

Application AreaRole of Boron Trifluoride ComplexResearch Focus
Polymer Synthesis Cationic InitiatorControl of polymer properties, novel architectures nih.govresearchgate.net
Epoxy Resins Curing Agent/InitiatorDevelopment of high-performance thermosets wiley-vch.de
Specialty Polymers CatalystSynthesis of energetic polymers google.com
Polyurethanes Cross-linking AgentEnhancement of mechanical properties researchgate.net

Advanced Computational Approaches for In Silico Catalyst Discovery and Mechanistic Predictions

Computational chemistry is becoming an indispensable tool for the rational design of new catalysts and for gaining deeper insights into reaction mechanisms. arxiv.orgrsc.orgacs.org In silico methods are being increasingly applied to the study of boron-based Lewis acids, including complexes of boron trifluoride.

Future research in this area will likely involve:

High-Throughput Screening: Computational methods enable the rapid screening of large libraries of potential catalysts, accelerating the discovery of new and improved systems. rsc.orgresearchgate.net

Predictive Modeling: Machine learning models are being developed to predict the Lewis acidity of boron compounds based on their molecular structure. arxiv.org These models can help to guide the design of catalysts with specific reactivity profiles. arxiv.org

Mechanistic Elucidation: Density Functional Theory (DFT) calculations are used to investigate the detailed mechanisms of boron-catalyzed reactions. acs.orgwikipedia.org This information is crucial for understanding the factors that control catalyst activity and selectivity, and for designing more efficient catalytic processes. mdpi.comwikipedia.org

Designing for Specific Applications: Computational approaches can be used to design catalysts for specific applications, such as the activation of small molecules like dinitrogen (N₂) or the electrocatalytic nitrogen reduction reaction (NRR). rsc.orgacs.orgmdpi.com

Interdisciplinary Research with Materials Science for Novel Functional Systems where the compound serves as a precursor or reagent for material synthesis.

The intersection of boron chemistry and materials science is a rapidly growing field with immense potential for the development of novel functional materials. ccspublishing.org.cnthe-innovation.orgresearchgate.net Boron trifluoride complexes, including the dimethanol adduct, can serve as versatile precursors or reagents in the synthesis of a wide range of materials.

Future interdisciplinary research is expected to explore:

Boron-Doped Materials: Boron doping is a powerful strategy for modifying the electronic and catalytic properties of materials. ccspublishing.org.cnthe-innovation.org For example, boron-doped carbon materials have shown promise as catalysts for the nitrogen reduction reaction. acs.org

Synthesis of Borides: Boron trifluoride can be used as a precursor for the synthesis of metal borides, which have a wide range of applications in catalysis and materials science. ccspublishing.org.cn

Functional Polymers and Composites: As discussed previously, boron trifluoride complexes are used in the synthesis of polymers. Integrating these polymers with other materials can lead to the development of advanced composites with tailored properties.

Surface Modification: Boron trifluoride complexes can be used to modify the surfaces of materials, altering their reactivity and creating new functionalities.

The continued exploration of this compound and its analogues promises to yield exciting discoveries and innovations across a broad spectrum of scientific and technological fields.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of boron trifluoride dimethanol complex, and how do they influence experimental design?

  • Answer: The complex (CAS 2802-68-8) has a molecular formula of 2(CH₄O)·BF₃ and a molecular weight of 131.89 g/mol. Key properties include:

  • Melting point: -20°C
  • Boiling point: 59°C at 4 mmHg
  • Density: 1.222 g/cm³
  • Hydrolysis: Reacts with water, necessitating anhydrous conditions .
  • Storage: Must be stored at 0–6°C to prevent decomposition .
    • Methodological Consideration: Its moisture sensitivity requires inert atmosphere handling (e.g., gloveboxes) for reactions involving protic solvents. Pre-drying glassware and using molecular sieves are recommended .

Q. What safety protocols are critical when handling this compound complex?

  • Answer:

  • Exposure Risks: Corrosive to skin/eyes; inhalation causes respiratory irritation and potential neurotoxic effects .
  • PPE: Use nitrile gloves, chemical-resistant lab coats, and safety goggles. Fume hoods are mandatory for open handling .
  • Decontamination: Immediate rinsing with water for skin/eye contact (15+ minutes). Contaminated clothing must be removed and laundered separately .
  • Spill Management: Neutralize with sodium bicarbonate and adsorb with inert material (e.g., vermiculite) .

Q. How is this compound complex utilized in transesterification for gas chromatography (GC) analysis?

  • Answer: It catalyzes the conversion of fatty acids to methyl esters (FAMEs) for GC profiling. A typical protocol involves:

  • Reagent Concentration: 14% BF₃ in methanol .
  • Reaction Conditions: Heating at 70–80°C for 30 minutes under reflux .
  • Column Pairing: RT-2560 capillary columns (100 m × 0.25 mm) for high-resolution separation of trans-fatty acids .
    • Validation: AOAC/AOCS-compliant methods require verification of esterification efficiency via internal standards (e.g., tritridecanoin) .

Advanced Research Questions

Q. What factors influence the stability of this compound complex, and how can decomposition be mitigated?

  • Answer: Stability is affected by:

  • Temperature: Prolonged exposure >6°C accelerates dissociation into BF₃ and methanol .
  • Moisture: Hydrolysis generates HF and methanol; storage under nitrogen or argon is critical .
  • Pressure: Complexes dissociate at low pressures (e.g., during vacuum distillation) .
    • Mitigation Strategies: Use freshly opened reagents for critical reactions. Monitor purity via ¹⁹F NMR or titration against standardized bases .

Q. How can reaction conditions be optimized for this compound complex in trans-fatty acid analysis?

  • Answer: Key parameters include:

  • Catalyst Concentration: 14% BF₃ in methanol minimizes side reactions (e.g., isomerization) while ensuring complete esterification .
  • Reaction Time/Temperature: 70°C for 30 minutes balances efficiency and avoiding thermal degradation .
  • Validation: Compare against alternative catalysts (e.g., H₂SO₄ in methanol) to assess selectivity for trans-isomers .
    • Data Interpretation: Use retention indices and mass spectral libraries (e.g., NIST) for peak identification .

Q. What mechanistic role does this compound complex play in Lewis acid-catalyzed reactions?

  • Answer: The complex acts as a dual-function catalyst :

  • Lewis Acidity: BF₃ coordinates with electron-rich substrates (e.g., carbonyl groups), polarizing bonds for nucleophilic attack .
  • Methanol as Co-Catalyst: Stabilizes intermediates via hydrogen bonding and proton transfer .
    • Case Study: In Friedel-Crafts alkylation, the complex enhances electrophilicity of alkyl halides while suppressing polymerization side reactions .

Q. How do discrepancies in literature-reported properties of boron trifluoride complexes impact experimental reproducibility?

  • Answer: Variations arise from:

  • Hydration State: Complexes like BF₃·2H₂O (CAS 13319-75-0) exhibit distinct reactivity compared to anhydrous forms .
  • Purity: Commercial preparations (e.g., 10–15% BF₃ in methanol) may contain residual acetic acid or etherates, altering catalytic activity .
    • Resolution: Characterize batches via elemental analysis or FTIR to confirm BF₃ content and ligand ratios .

Q. What advanced techniques are used to assess the purity of this compound complex?

  • Answer:

  • Titration: Quantify BF₃ content by titration with NaOH, using phenolphthalein as an indicator .
  • Spectroscopy: ¹¹B NMR (δ ~ 0 ppm for BF₃ complexes) and ¹⁹F NMR (δ ~ -150 ppm) confirm structural integrity .
  • Chromatography: GC-MS with derivatization detects volatile impurities (e.g., residual ethers) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.